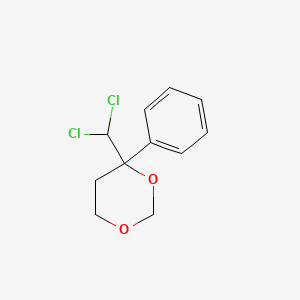
4-(Dichloromethyl)-4-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)-4-phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane typically involves the reaction of phenylacetaldehyde with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 4-methyl-4-phenyl-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
科学研究应用
4-(Dichloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .
相似化合物的比较
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A mutagenic compound found in chlorinated water.
4,4’-Dichloromethyl biphenyl: Another compound with a dichloromethyl group, used in different industrial applications.
Uniqueness: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dioxane ring and phenyl group contribute to its stability and versatility in various chemical reactions.
属性
CAS 编号 |
113714-02-6 |
|---|---|
分子式 |
C11H12Cl2O2 |
分子量 |
247.11 g/mol |
IUPAC 名称 |
4-(dichloromethyl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H12Cl2O2/c12-10(13)11(6-7-14-8-15-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
IGTICEQSOQXSJH-UHFFFAOYSA-N |
规范 SMILES |
C1COCOC1(C2=CC=CC=C2)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)
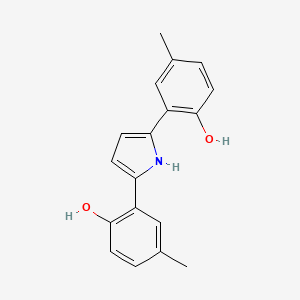
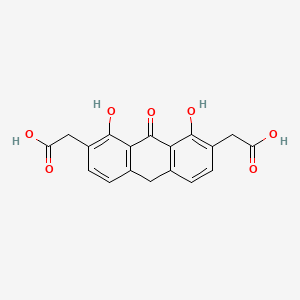

![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
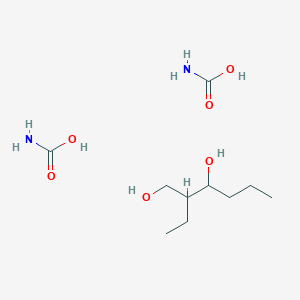
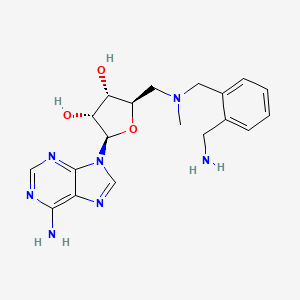
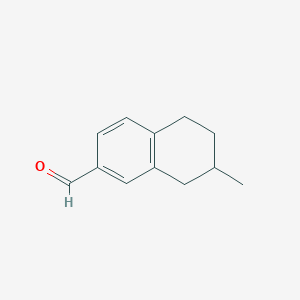
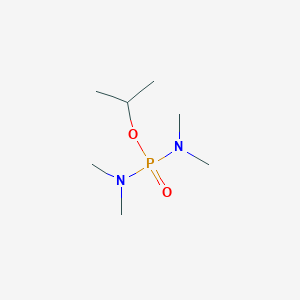
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)

